3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol
CAS No.:
Cat. No.: VC13518036
Molecular Formula: C11H15FO2
Molecular Weight: 198.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FO2 |
|---|---|
| Molecular Weight | 198.23 g/mol |
| IUPAC Name | 3-(5-fluoro-2-methoxyphenyl)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C11H15FO2/c1-8(7-13)5-9-6-10(12)3-4-11(9)14-2/h3-4,6,8,13H,5,7H2,1-2H3 |
| Standard InChI Key | QIBKAPXAJXDFQM-UHFFFAOYSA-N |
| SMILES | CC(CC1=C(C=CC(=C1)F)OC)CO |
| Canonical SMILES | CC(CC1=C(C=CC(=C1)F)OC)CO |
Introduction
3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound with a molecular formula of C11H15FO2 and a molecular weight of approximately 198.23 g/mol . This compound features a propanol backbone with a phenyl group substituted by a fluorine atom and a methoxy group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial properties in pharmaceutical chemistry.
Synthesis and Reactions
The synthesis of 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol typically involves multiple steps, which may include reactions such as oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. In industrial settings, optimized reaction conditions and advanced techniques like continuous flow reactors are used to maximize yield and purity.
Biological Activities and Potential Applications
This compound exhibits potential biological activities due to its structural features. It may interact with various biological targets, particularly in the central nervous system and cancer biology. The ability of 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol to modulate enzyme activity suggests its potential as a therapeutic agent in treating related disorders.
| Compound Derivative | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanal | Aldehyde derivative | Potentially similar interactions | Oxidized form of the original compound |
| 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid | Carboxylic acid derivative | Varies based on functionalization | Contains a carboxylic acid group |
| 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropylamine | Amine derivative | Neuroactive potential | Contains an amine group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume